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molecular formula C7H8N2O2 B8307123 2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

Cat. No. B8307123
M. Wt: 152.15 g/mol
InChI Key: LOXQQFKLUAPVJG-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of ethynylmagnesium bromide (0.5 M in THF, 800 mL, 400 mmol) at 0° C. was added 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone (33.5 g, 266 mmol) in THF (533 mL) slowly. The reaction was allowed to warm to room temperature and stirred for 5 hours. After being quenched with saturated NH4Cl (750 mL) at 0° C., the THF was removed in vacuo and the aqueous residue was extracted with ethyl acetate (600 mL×2). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give dark brown oil. The dark brown oil was purified by silica gel column chromatography use 10% of ethyl acetate in hexanes as eluent to give the title compound (36 g, 89%), 1H NMR (CDCl3, 400 MHz): delta 3.93 (s, 1H), 2.63 (s, 1H), 2.61 (s, 3H), 1.91 (s, 3H).
Name
ethynylmagnesium bromide
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
533 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].[CH3:5][C:6]1[O:10][N:9]=[C:8]([C:11](=[O:13])[CH3:12])[N:7]=1>C1COCC1>[CH3:5][C:6]1[O:10][N:9]=[C:8]([C:11]([OH:13])([C:1]#[CH:2])[CH3:12])[N:7]=1

Inputs

Step One
Name
ethynylmagnesium bromide
Quantity
800 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
33.5 g
Type
reactant
Smiles
CC1=NC(=NO1)C(C)=O
Name
Quantity
533 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After being quenched with saturated NH4Cl (750 mL) at 0° C.
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ethyl acetate (600 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give dark brown oil
CUSTOM
Type
CUSTOM
Details
The dark brown oil was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=NC(=NO1)C(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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